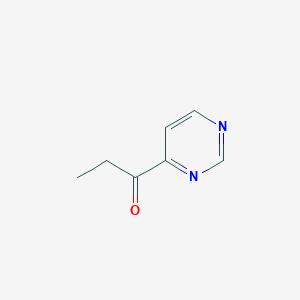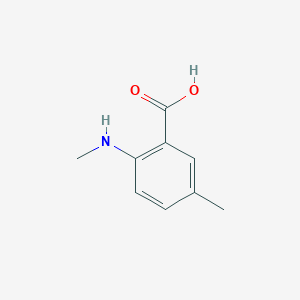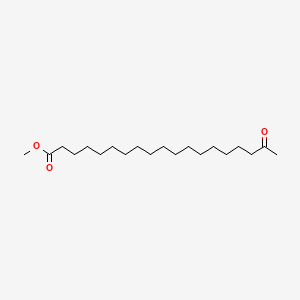
2-(2-Thienylidene)-1-tetralone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Thienylidene)-1-tetralone is a heterocyclic compound that features a thienylidene group attached to a tetralone core
Vorbereitungsmethoden
The synthesis of 2-(2-Thienylidene)-1-tetralone can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where thiophene-2-carbaldehyde reacts with 1-tetralone in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions in a suitable solvent like ethanol.
Analyse Chemischer Reaktionen
2-(2-Thienylidene)-1-tetralone undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(2-Thienylidene)-1-tetralone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Thienylidene)-1-tetralone involves its interaction with various molecular targets. For instance, its antiproliferative effects are attributed to the inhibition of specific enzymes and signaling pathways involved in cell division . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
2-(2-Thienylidene)-1-tetralone can be compared with other thienylidene derivatives such as:
[N′-(2-thienylidene)]benzhydrazide: Similar in structure but differs in its photochemical properties and hydrogen bonding interactions.
(2-Thienylidene)3,4-methylenedioxybenzoylhydrazine: Exhibits different biological activities, including effects on muscle fibers.
Bis(3-thiono-2-thienylidene)-dimethylamine: Known for its unique sulfur-containing structure and reactivity.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
54752-27-1 |
|---|---|
Molekularformel |
C15H12OS |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H12OS/c16-15-12(10-13-5-3-9-17-13)8-7-11-4-1-2-6-14(11)15/h1-6,9-10H,7-8H2 |
InChI-Schlüssel |
YQJIGFWRZFDEDU-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
Kanonische SMILES |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


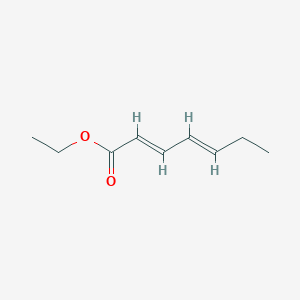




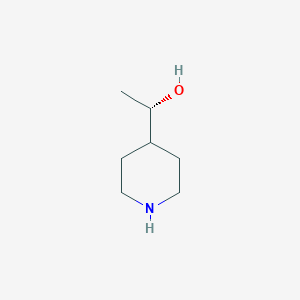
![1-[Ethyl(methyl)amino]propan-2-ol](/img/structure/B3271352.png)
